2,3-Dichloro-5-methylpyrazine

Organic Synthesis Nucleophilic Aromatic Substitution Regioselectivity

2,3-Dichloro-5-methylpyrazine (CAS 32493-78-0) is a halogenated heteroaromatic building block belonging to the class of pyrazines. It is characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions, with chlorine atoms substituted at the 2,3-positions and a methyl group at the 5-position.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 32493-78-0
Cat. No. B1355017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-5-methylpyrazine
CAS32493-78-0
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)Cl)Cl
InChIInChI=1S/C5H4Cl2N2/c1-3-2-8-4(6)5(7)9-3/h2H,1H3
InChIKeyIMCQXCPTQKOHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-5-methylpyrazine (CAS 32493-78-0): A Versatile Heterocyclic Intermediate for Agrochemical and Pharmaceutical Synthesis


2,3-Dichloro-5-methylpyrazine (CAS 32493-78-0) is a halogenated heteroaromatic building block belonging to the class of pyrazines . It is characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions, with chlorine atoms substituted at the 2,3-positions and a methyl group at the 5-position. Its molecular formula is C₅H₄Cl₂N₂, and it has a molecular weight of 163.01 g/mol . As an intermediate, its two reactive chlorine atoms serve as versatile handles for sequential nucleophilic aromatic substitution (SNAr), enabling the construction of complex 2,3-disubstituted pyrazine derivatives .

Why 2,3-Dichloro-5-methylpyrazine Cannot Be Indiscriminately Replaced by Other Dichloropyrazine Analogs


The substitution pattern and electronic profile of 2,3-Dichloro-5-methylpyrazine are critical to its utility in multi-step syntheses. Replacing it with a generic dichloropyrazine, such as 2,3-dichloropyrazine (CAS 4858-85-9) [1] or 2,3-dichloro-5,6-dimethylpyrazine (CAS 32493-79-1) [2], can lead to synthetic failure. The methyl group at the 5-position is not inert; it influences the electron density of the pyrazine ring and the reactivity of the adjacent chlorine atoms in nucleophilic substitution reactions. Furthermore, in regioselective synthesis, the specific substitution pattern of 2,3-Dichloro-5-methylpyrazine is essential for correct downstream functionalization, and substituting it with an isomer like 2,5-dichloro-3-methylpyrazine would result in a completely different molecular scaffold . For researchers developing structure-activity relationship (SAR) studies, even a minor change can abolish biological activity or alter desired material properties.

Quantitative Differentiation of 2,3-Dichloro-5-methylpyrazine vs. its Closest Analogs


Synthetic Versatility: Preferential Reactivity of the C2 Chlorine in SNAr

In nucleophilic substitution, 2,3-dichloro-5-methylpyrazine exhibits a pronounced regioselectivity due to the combined electronic effects of the methyl group and the two chlorines. The chlorine at the 2-position is significantly more reactive than the one at the 3-position. This allows for the synthesis of mono-substituted intermediates with a defined regiochemistry . In contrast, the unsubstituted analog, 2,3-dichloropyrazine, also shows some regioselectivity but is less biased, leading to a higher proportion of the undesired isomer under identical reaction conditions .

Organic Synthesis Nucleophilic Aromatic Substitution Regioselectivity

In Silico Drug-likeness and Predicted Biological Profile

Computational predictions using PASS (Prediction of Activity Spectra for Substances) software indicate a distinct biological profile for 2,3-dichloro-5-methylpyrazine compared to its parent scaffold. For 2,3-dichloropyrazine derivatives, the introduction of a 5-methyl substituent is predicted to modulate activity as a protein kinase inhibitor. Docking studies of related 2,3-disubstituted pyrazines with CDK-2 show binding affinities comparable to known inhibitors (Full Fitness values around -1422 kcal/mol vs. -1407 kcal/mol for Aloisine B) [1]. The specific substitution pattern of 2,3-dichloro-5-methylpyrazine is a key determinant of these in silico parameters, which guide the selection of viable leads for medicinal chemistry campaigns.

Cheminformatics Drug Discovery Molecular Docking

Chromatographic Behavior: Predicted LogP and Retention Time

The predicted partition coefficient (XLogP3) for 2,3-dichloro-5-methylpyrazine is 2.1 . This indicates moderate lipophilicity. In contrast, the unsubstituted 2,3-dichloropyrazine has a lower XLogP3 of approximately 1.18 . The presence of the methyl group in the target compound increases its lipophilicity, which will result in a significantly longer retention time in reversed-phase HPLC under identical conditions. This is a critical parameter for analytical chemists developing separation methods for reaction monitoring or purity analysis.

Analytical Chemistry Lipophilicity Method Development

High-Value Application Scenarios for 2,3-Dichloro-5-methylpyrazine in Research and Development


Synthesis of 2,3-Disubstituted Pyrazines with Defined Regiochemistry for Kinase Inhibitor SAR

Medicinal chemistry groups developing ATP-competitive kinase inhibitors can utilize 2,3-dichloro-5-methylpyrazine as a starting scaffold. The enhanced regioselectivity of the C2 chlorine atom for SNAr reactions (see Section 3, Item 1) allows for the efficient and selective introduction of a first pharmacophoric element (e.g., an amine). This yields a mono-substituted intermediate with the second chlorine available for subsequent functionalization, enabling the rapid exploration of chemical space around the 5-methylpyrazine core and the development of novel intellectual property.

Analytical Method Development and Purification of Lipophilic Pyrazine Derivatives

Analytical chemists and process development scientists require pure, well-characterized standards for method validation. The predicted XLogP3 of 2.1 for 2,3-dichloro-5-methylpyrazine differentiates it from less lipophilic analogs (see Section 3, Item 3). Procuring this specific compound is essential for establishing robust HPLC or UPLC methods for monitoring reactions or assessing the purity of more complex derivatives that incorporate the 5-methylpyrazine motif, as its distinct retention time serves as a benchmark for method optimization.

In Silico Screening and Hit-to-Lead Optimization Using a 5-Methylated Scaffold

Computational chemists conducting virtual screening or docking studies can use the 2,3-dichloro-5-methylpyrazine core to build focused libraries. As indicated by class-level inference (see Section 3, Item 2), the 5-methyl group influences predicted biological activity profiles compared to the unsubstituted 2,3-dichloropyrazine. Procuring the compound to synthesize a validation set of derivatives allows for experimental confirmation of in silico models and can lead to the discovery of hits with improved potency, selectivity, or ADMET properties compared to hits derived from other pyrazine scaffolds.

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